molecular formula C7H3ClF3N3 B14036285 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B14036285
M. Wt: 221.57 g/mol
InChI Key: LPMADEPYNIGCBU-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with 2,2,2-trifluoroethyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. Additionally, its fluorophore properties enable it to participate in energy transfer processes, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.

Uniqueness

7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

7-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-2-12-6-3-4(7(9,10)11)13-14(5)6/h1-3H

InChI Key

LPMADEPYNIGCBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C(F)(F)F)N=C1)Cl

Origin of Product

United States

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